Modafinil-d10 Carboxylate
Description
Properties
CAS No. |
1246819-82-8 |
|---|---|
Molecular Formula |
C15H14O3S |
Molecular Weight |
284.395 |
IUPAC Name |
2-[bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetic acid |
InChI |
InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
QARQPIWTMBRJFX-LHNTUAQVSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |
Synonyms |
2-[(Diphenyl-methyl)sulfinyl-d10]acetic Acid; Modafinil Acid-d10; Modafinic Acid-d10; |
Origin of Product |
United States |
Synthesis and Isotopic Labeling of Modafinil D10 Carboxylate
General Strategies for Deuterium (B1214612) Incorporation in Organic Molecules
The selective incorporation of deuterium into organic molecules is a field of significant interest, driven by the utility of deuterated compounds in drug development, mechanistic studies, and as internal standards for analytical chemistry. researchgate.netnih.govnih.gov The C-D bond is stronger than the C-H bond, which can lead to altered metabolic profiles and enhanced stability of drug molecules. scielo.org.mx Two principal strategies dominate the synthesis of deuterated compounds: hydrogen-deuterium exchange (HDX) and de novo synthesis. snnu.edu.cntandfonline.com
Hydrogen-Deuterium Exchange (HDX) Methodologies
Hydrogen-deuterium exchange (HDX) is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom from a deuterium source, such as heavy water (D₂O) or deuterium gas (D₂). encyclopedia.pubwikipedia.org This method can be cost-effective and efficient, especially for late-stage deuteration of complex molecules. nih.gov The exchange can occur spontaneously for labile protons (e.g., on -OH or -NH groups), but exchanging hydrogen atoms attached to carbon centers typically requires catalysis. mdpi.comwikipedia.org
The rate of hydrogen-deuterium exchange can be highly dependent on the pH of the reaction medium. mdpi.commdpi.com Both acid and base catalysis can promote the exchange of protons on carbon atoms, particularly those adjacent to activating functional groups like carbonyls. mdpi.comwikipedia.org The mechanism often involves the formation of an intermediate such as an enolate (in base-catalyzed reactions) or enol (in acid-catalyzed reactions), which facilitates the replacement of a proton with a deuteron (B1233211) from the solvent. mdpi.com For the exchange of protons on protein backbones, the rate is slowest around pH 2.6 and increases at both higher and lower pH values. wikipedia.orgacs.org This principle allows for controlled exchange by adjusting the pH; the reaction can be initiated in a D₂O buffer at a neutral or basic pH and then "quenched" by rapidly lowering the pH to minimize back-exchange. wikipedia.orgmdpi.com Acid-catalyzed HDX reactions are commonly employed to introduce deuterium into aromatic molecules. mdpi.com
A wide array of transition metals can catalyze the direct exchange of C-H bonds with C-D bonds. snnu.edu.cnjst.go.jp This method, often referred to as Hydrogen Isotope Exchange (HIE), is powerful for deuterating non-activated C-H bonds, including those on aromatic rings. snnu.edu.cnchemrxiv.org Heterogeneous catalysts like platinum on carbon (Pt/C) and palladium on carbon (Pd/C) are effective, often requiring elevated temperatures. jst.go.jp Homogeneous catalysts based on metals such as iridium, rhodium, and ruthenium have also been developed, offering high selectivity. snnu.edu.cnnih.gov For instance, iridium catalysts are noted for their versatility in HIE reactions. snnu.edu.cn The mechanism can involve the oxidative addition of a C-H bond to the metal center, followed by H-D exchange on the metal and subsequent reductive elimination to release the deuterated product. jst.go.jp These methods are advantageous as they can use readily available deuterium sources like D₂O and can be applied late in a synthetic sequence. nih.gov
pH-Dependent Hydrogen-Deuterium Exchange at Carbon Centers
De Novo Synthetic Approaches for Deuterated Analogues
De novo synthesis involves a multi-step chemical synthesis starting from simple, commercially available deuterated building blocks. researchgate.netresearchgate.net This bottom-up approach offers precise control over the location and number of deuterium atoms incorporated into the final molecule. researchgate.net However, it is often a more complex and expensive strategy compared to HDX. tandfonline.com The synthesis may require numerous reaction steps and the use of costly deuterated reagents. nih.gov Despite these drawbacks, de novo synthesis is sometimes necessary when HDX methods lack the required selectivity or when very high levels of isotopic enrichment are needed at specific, non-exchangeable positions. tandfonline.com
Synthetic Pathways to Modafinil-d10 Carboxylate
This compound is the deuterated form of Modafinilic Acid (also known as Modafinil (B37608) Acid), a primary metabolite of Modafinil. lgcstandards.comwikipedia.org The synthesis of the d10 analogue specifically targets the ten hydrogen atoms of the two phenyl rings for replacement with deuterium. While proprietary industrial syntheses are not publicly detailed, a plausible and efficient route involves the direct deuteration of a non-deuterated precursor.
Deuteration of Modafinilic Acid Precursors
The most direct synthetic route to this compound involves the isotopic exchange of the aromatic protons on Modafinilic Acid (2-[(diphenylmethyl)sulfinyl]acetic acid). Based on established methodologies for the deuteration of aromatic compounds, a metal-catalyzed hydrogen-deuterium exchange reaction is a highly applicable strategy. jst.go.jpjst.go.jp
A representative synthesis would involve treating Modafinilic Acid with a platinum group metal catalyst, such as platinum on carbon (Pt/C), in the presence of a deuterium source like heavy water (D₂O). jst.go.jp The reaction would likely be conducted at an elevated temperature (e.g., 80-100 °C) in a sealed vessel to facilitate the exchange of all ten protons on the two phenyl rings. jst.go.jp The use of a co-solvent may be necessary to ensure the solubility of the substrate. This method is effective for deuterating various aromatic carboxylic acids and provides a direct pathway to the desired product. jst.go.jp Upon completion of the reaction, standard purification techniques would be used to isolate the final product, this compound.
Enantioselective Synthesis Considerations for Deuterated Modafinil Carboxylate
The sulfur atom in this compound is a stereocenter, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (R)-Modafinil-d10 Carboxylate and (S)-Modafinil-d10 Carboxylate. The synthesis of a single enantiomer, known as enantioselective synthesis, is a critical consideration, as different enantiomers of a compound can have distinct pharmacological profiles.
The most common strategy for achieving enantioselectivity in the synthesis of modafinil analogues is the asymmetric oxidation of the prochiral sulfide (B99878) precursor, in this case, 2-[(diphenylmethyl-d10)thio]acetic acid. This reaction selectively produces one enantiomer of the sulfoxide (B87167) over the other. This can be accomplished using various catalytic systems that have been developed for the non-deuterated series and are directly applicable to the labeled compound.
These methods fall into two main categories:
Organocatalysis: Utilizes small, chiral organic molecules to direct the stereochemical outcome of the oxidation.
Metal-based Catalysis: Employs a metal complex with a chiral ligand to catalyze the enantioselective oxidation. Systems based on non-heme iron have been explored for this purpose. researchgate.net
The success of these methods is measured by the enantiomeric excess (ee), which quantifies the purity of one enantiomer in the mixture. The commercial availability of specific enantiomers, such as (S)-Modafinil-d10 Carboxylate Methyl Ester, indicates that such enantioselective syntheses are practically applied. clearsynth.com
Table 2: Catalytic Approaches for Asymmetric Sulfoxidation
| Catalyst Type | Description | Key Feature |
|---|---|---|
| Organocatalyst | Chiral organic molecules (e.g., fructose-derived ketones) that catalyze oxidation, often with H₂O₂. | Metal-free approach. |
| Metal Complex | A metal center (e.g., Iron) coordinated with chiral ligands (e.g., dipeptide-based). | Mimics enzymatic oxidation processes. |
This table summarizes general strategies applicable to the synthesis of chiral sulfoxides like this compound.
Analytical Methodologies for Modafinil D10 Carboxylate
Mass Spectrometry-Based Quantitative Analysis Techniques
Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for the quantification of analytes in complex mixtures. For Modafinil-d10 Carboxylate, these techniques are central to its application as an internal standard for the accurate measurement of its non-deuterated counterpart, modafinic acid.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Method Development
The development of a reliable LC-MS or LC-MS/MS method is a meticulous process involving the optimization of both chromatographic separation and mass spectrometric detection. researchgate.netpharmaffiliates.commdpi.com For the analysis of modafinic acid using this compound as an internal standard, this process is critical for ensuring accuracy and precision.
A key objective in the chromatographic method development is to achieve baseline separation of the analyte of interest from other endogenous and exogenous components in the sample matrix. nih.gov While complete chromatographic separation of the deuterated internal standard from the non-deuterated analyte is not always necessary in mass spectrometry due to the mass difference, ensuring the isotopic purity of the standard is paramount. The chromatographic conditions must be optimized to prevent any interference that could compromise the quantification.
For the analysis of modafinic acid and its deuterated standard, a reverse-phase C18 column is commonly employed. researchgate.netmdpi.com The mobile phase composition is a critical factor and is typically a gradient mixture of an aqueous component, often containing a pH modifier like formic or acetic acid, and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netmdpi.com The gradient elution allows for the effective separation of the analytes from the complex matrix components.
Table 1: Illustrative Chromatographic Conditions for the Analysis of Modafinic Acid and this compound
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 - 1.0 mL/min |
| Gradient | Optimized for separation from matrix components |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 40 °C |
Note: This table represents typical starting conditions and would require optimization for a specific application.
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. fda.gov When using a deuterated internal standard like this compound, the validation process assesses several key parameters to demonstrate that the method is accurate, precise, and robust for the quantification of the non-deuterated analyte in a given biological matrix. fda.gov
Table 2: Key Method Validation Parameters for a Bioanalytical Assay Using a Deuterated Internal Standard
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ) | To determine the closeness of the measured concentration to the true concentration. |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ) | To assess the degree of scatter or variability of the measurements. |
| Selectivity/Specificity | No significant interference at the retention time of the analyte and internal standard. | To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample. |
| Matrix Effect | The CV of the matrix factor should be ≤ 15% | To evaluate the influence of matrix components on the ionization of the analyte and internal standard. |
| Recovery | Consistent and reproducible | To measure the efficiency of the extraction process. |
| Stability | Analyte concentration within ±15% of the initial concentration under various storage and handling conditions. | To ensure the analyte is stable throughout the analytical process. |
Source: Based on general principles from FDA and EMA guidelines for bioanalytical method validation. fda.goveuropa.eu
Chromatographic Separation Optimization for Isotopic Purity
Application as a Stable Isotope-Labeled Internal Standard (SILS)
The primary application of this compound is as a stable isotope-labeled internal standard (SILS) for the quantification of modafinic acid. pharmaffiliates.com The use of a SILS is considered the gold standard in quantitative mass spectrometry because its physicochemical properties are nearly identical to the analyte, leading to similar behavior during sample preparation, chromatography, and ionization. ethernet.edu.et
In mass spectrometry, this compound will exhibit a distinct isotopic pattern due to the presence of ten deuterium (B1214612) atoms. The molecular ion peak will be shifted by approximately 10 Da compared to its non-deuterated counterpart, modafinic acid. This mass difference allows for the simultaneous detection of both the analyte and the internal standard without mutual interference. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the SILS to enhance selectivity and sensitivity. researchgate.netschd-shimadzu.com
Table 3: Exemplary Mass Spectrometric Transitions for Modafinic Acid and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Modafinic Acid | [M-H]⁻ or [M+H]⁺ (e.g., 273.1) | Specific fragment ion (e.g., 165.1) |
| This compound | [M-H]⁻ or [M+H]⁺ (e.g., 283.1) | Corresponding shifted fragment ion (e.g., 175.1) |
Note: The exact m/z values would depend on the ionization mode and the specific fragmentation pattern of the molecule.
Ideally, the deuterated internal standard should co-elute with the non-deuterated analyte to ensure that both experience the same matrix effects at the same time. nih.gov However, a slight difference in retention time, known as the "isotope effect," can sometimes be observed, especially with a high degree of deuteration. This effect is generally minimal with modern HPLC columns and methodologies. nih.gov For this compound, co-elution studies with modafinic acid are a crucial part of method development to confirm that any potential chromatographic shift does not impact the accuracy of the quantification. nih.govresearchgate.net The location of the deuterium labels on the phenyl rings of this compound is generally not expected to cause a significant isotope effect on the retention time. nih.gov
Isotopic Pattern and Distribution Analysis in Mass Spectrometry
Advanced Spectroscopic Characterization for Deuterated Carboxylic Acids
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and confirmation of isotopic labeling in molecules like this compound. Both ¹H NMR and ²H (Deuterium) NMR can be employed to provide detailed information.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity. epj-conferences.org This allows for the confirmation of the specific sites of deuteration. For this compound, the signals corresponding to the ten protons on the two phenyl rings would be expected to be absent. The presence of signals from the remaining protons (e.g., on the carboxylic acid and sulfinylmethyl groups) would confirm the rest of the structure. The chemical shifts in ¹H NMR can be influenced by the presence of deuterium, a phenomenon known as an isotope effect. nih.gov
²H NMR Spectroscopy: Deuterium NMR provides a direct method for observing the deuterated positions in a molecule. epj-conferences.orgwikipedia.org The ²H NMR spectrum of this compound would show signals corresponding to the deuterium atoms on the aromatic rings. The chemical shifts in ²H NMR are different from those in ¹H NMR. wikipedia.org This technique is highly specific for deuterated compounds and can be used to determine the isotopic distribution and confirm the location of the labels. researchgate.net
The deuteration ratio can be determined by comparing the integration of signals in the ¹H NMR spectrum or through specialized quantitative ²H NMR methods. epj-conferences.org
Table 1: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) Range | Expected Multiplicity | Assignment |
| ¹H | 3.2 - 3.4 | d | CH₂ |
| ¹H | 5.3 - 5.5 | s | CH |
| ¹H | 10.0 - 13.0 | br s | COOH |
| ²H | 7.3 - 7.5 | m | Aromatic-D |
Note: Expected chemical shift ranges are approximate and can be influenced by the solvent and other experimental conditions. "d" denotes a doublet, "s" a singlet, "m" a multiplet, and "br s" a broad singlet.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is highly sensitive to isotopic substitution. wikipedia.org The replacement of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the corresponding chemical bonds. ajchem-a.com
The C-D (carbon-deuterium) stretching and bending vibrations occur at lower frequencies compared to the corresponding C-H vibrations due to the increased reduced mass of the C-D bond. wikipedia.orglibretexts.org This isotopic shift provides a clear spectral signature for deuteration. For this compound, the IR spectrum would exhibit characteristic C-D stretching bands in a region that is typically free of other signals, allowing for unambiguous confirmation of deuteration. wikipedia.org
The theoretical isotopic frequency ratio for a simple C-H/C-D stretch is approximately 1.35-1.41. libretexts.org This means the C-D stretching vibrations would be expected to appear at a significantly lower wavenumber than the C-H stretches.
Table 2: Comparison of Vibrational Frequencies for C-H and C-D Bonds
| Vibrational Mode | Typical C-H Wavenumber (cm⁻¹) | Expected C-D Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | ~2300 - 2200 |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Lower frequency shift expected |
Note: These are general ranges and the exact positions of the bands will depend on the specific molecular environment.
The extent of deuteration can also be quantified using IR spectroscopy by comparing the integrated areas of the O-H and O-D stretching bands if applicable to the sample preparation, or more relevantly for this compound, by analyzing the C-H versus C-D vibrations. umass.edu
Mass spectrometry (MS) is a fundamental technique for the analysis of isotopically labeled compounds. It not only confirms the molecular weight but also provides structural information through the analysis of fragmentation patterns. umass.edu
In the mass spectrum of this compound, the molecular ion peak will be observed at a mass-to-charge ratio (m/z) that is 10 units higher than that of the unlabeled Modafinil (B37608) Carboxylate, corresponding to the ten deuterium atoms. The exact mass of this compound is 284.4 g/mol . lgcstandards.comlgcstandards.com
The fragmentation pattern of this compound under techniques like electrospray ionization (ESI)-MS/MS will be analogous to its unlabeled counterpart, but the fragment ions containing the deuterated phenyl rings will exhibit a corresponding mass shift. nih.gov For example, a characteristic fragment in the mass spectrum of Modafinil is the stable secondary aromatic carbocation. mdpi.com For this compound, this fragment would be expected at a mass 10 units higher than the corresponding fragment from unlabeled Modafinil. The cleavage of bonds next to a carboxylic acid group, leading to the loss of OH (17 Da) or COOH (45 Da), is a common fragmentation pathway. libretexts.org
Analysis of the isotopic cluster of the molecular ion and its fragments can also provide information about the isotopic purity of the sample.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragment Description | Predicted m/z for Unlabeled Compound | Predicted m/z for d10-Labeled Compound |
| [M+H]⁺ | 275 | 285 |
| [M+Na]⁺ | 297 | 307 |
| [M-COOH]⁺ | 230 | 240 |
| [Diphenylmethyl-d10]⁺ | 167 | 177 |
Note: The predicted m/z values are for the monoisotopic masses and may vary slightly depending on the ionization source and experimental conditions.
The use of high-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition and the presence of the deuterium labels.
Mechanistic and Metabolic Research Applications of Modafinil D10 Carboxylate
In Vitro Metabolic Fate Elucidation of Modafinil (B37608) and its Metabolites
The transformation of modafinil in the body is extensive, with approximately 90% of the drug being eliminated through metabolism, predominantly in the liver. fda.govdrugbank.com The resulting metabolites are then excreted renally. fda.govhpra.ie In vitro systems are indispensable for characterizing these metabolic processes without the complexities of a whole biological organism.
Hepatic microsomes and cultured hepatocytes are the gold-standard in vitro models for studying drug metabolism. Human liver microsomes (HLMs) contain a high concentration of cytochrome P450 (CYP) enzymes, which are crucial for the oxidative metabolism of many drugs. researchgate.net Primary cultures of human hepatocytes offer a more complete model, retaining the activity of both phase I (e.g., CYP enzymes) and phase II (conjugation) enzymes. researchgate.netfda.gov
In these systems, researchers incubate modafinil to observe its depletion and the formation of its metabolites. To accurately quantify the primary metabolite, modafinil acid, a known quantity of Modafinil-d10 Carboxylate is added to the samples. Because it is nearly identical chemically but has a different mass due to the ten deuterium (B1214612) atoms, it can be distinguished from the non-labeled, biologically generated modafinil acid by a mass spectrometer. This allows for precise correction for any sample loss during preparation and analysis, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods.
Modafinil is metabolized through several key pathways. fda.govdroracle.ai The principal route is hydrolytic deamidation by esterase enzymes to form the main, pharmacologically inactive metabolite, modafinil acid. hpra.iemdpi.comscialert.net A secondary pathway involves S-oxidation by CYP3A4/5 enzymes to produce another inactive metabolite, modafinil sulfone. hpra.iedroracle.aimdpi.com
In vitro studies using human hepatocytes and microsomes have been crucial in identifying the specific CYP enzymes involved. hpra.ieresearchgate.net Modafinil has been shown to be a reversible inhibitor of CYP2C19. researchgate.netfda.govnih.gov Furthermore, it can induce the activity of CYP1A2, CYP2B6, and CYP3A4, and suppress CYP2C9 activity in a concentration-dependent manner in cultured hepatocytes. researchgate.netfda.govnih.gov The use of this compound in such studies ensures that the quantification of modafinil acid formation is accurate, allowing for reliable characterization of the enzymes responsible for this specific metabolic route.
| Metabolite | Formation Pathway | Key Enzymes | Pharmacological Activity |
| Modafinil Acid | Amide Hydrolysis | Esterases/Amidases | Inactive |
| Modafinil Sulfone | S-Oxidation | CYP3A4, CYP3A5 | Inactive (but may have anticonvulsant effects) |
| Enzyme | Effect of Modafinil (In Vitro) | Reference |
| CYP1A2 | Weak Induction | researchgate.netfda.gov |
| CYP2B6 | Weak Induction | researchgate.netfda.gov |
| CYP2C9 | Suppression | researchgate.netfda.govnih.gov |
| CYP2C19 | Reversible Inhibition | researchgate.netfda.govnih.gov |
| CYP3A4/5 | Weak Induction | hpra.ieresearchgate.netfda.gov |
Application in Hepatic Microsomal and Hepatocyte Systems
Probing Mechanisms with Deuterium Kinetic Isotope Effects in Modafinil Metabolism
The substitution of hydrogen with its heavier isotope, deuterium, can slow down the rate of reactions where the cleavage of a carbon-hydrogen (C-H) bond is a rate-limiting step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a powerful tool for studying reaction mechanisms. juniperpublishers.comnih.gov While this compound itself is a metabolite standard, the principle of KIE is applied by using a deuterated version of the parent drug, modafinil, to probe its metabolism.
To investigate whether a CYP-mediated oxidation is a rate-limiting step in modafinil's metabolism, researchers would compare the rate of metabolism of normal modafinil with that of a version of modafinil deuterated at a specific site of oxidation. If the reaction slows significantly upon introduction of deuterium, it indicates that the C-H bond cleavage at that position is part of the slowest, or rate-determining, step of the reaction. nih.gov The presence of a significant primary deuterium KIE provides strong evidence that hydrogen abstraction is at least partially rate-limiting. nih.gov In these experiments, this compound would serve as the essential internal standard to precisely measure the rate of formation of the modafinil acid metabolite from both the deuterated and non-deuterated parent drug.
When a primary metabolic pathway is slowed by deuteration due to a KIE, the drug's metabolism can be redirected through alternative, previously minor, pathways. juniperpublishers.com This is known as metabolic shunting. juniperpublishers.com For example, if the CYP3A4-mediated oxidation of modafinil to modafinil sulfone were slowed by site-specific deuteration on the parent modafinil molecule, a greater proportion of the drug might be metabolized via the amide hydrolysis pathway. This would result in a measurable increase in the formation of modafinil acid relative to modafinil sulfone. This compound, along with a corresponding deuterated modafinil sulfone standard, would be used to accurately quantify this shift in metabolite ratios, thereby elucidating the flexibility and interplay of the metabolic pathways.
| Experimental Condition | Expected Outcome with KIE on Oxidation Pathway | Measurement Tool |
| Incubation with normal Modafinil | Baseline ratio of Modafinil Acid to Modafinil Sulfone | This compound as internal standard |
| Incubation with deuterated Modafinil (at oxidation site) | Increased ratio of Modafinil Acid to Modafinil Sulfone (Metabolic Shunting) | This compound as internal standard |
Elucidation of Rate-Limiting Steps in Biotransformation Reactions
Utilization as Isotopic Tracers in Biochemical Pathway Delineation
Stable isotope-labeled compounds are fundamental to the field of metabolomics for tracing the journey of molecules through complex biochemical networks. nih.gov This approach, known as Stable Isotope Resolved Metabolomics (SIRM), allows for the unambiguous tracking of individual atoms through metabolic pathways. nih.gov
While this compound's primary role is as an internal standard for quantification, its nature as a stable isotope-labeled molecule allows it to function as a tracer. For instance, if researchers were interested in the potential for further, downstream metabolism or transport of modafinil acid itself, they could introduce this compound into a cellular or tissue system. Any subsequent metabolites formed from it would carry the deuterium label, allowing them to be identified and traced using mass spectrometry. More commonly and importantly, its use as a high-fidelity internal standard is what makes quantitative SIRM studies on the parent drug, modafinil, possible, providing the precise measurements needed to delineate pathway contributions and flux. nih.gov
Computational Chemistry in the Study of Deuterated Carboxylic Acids
Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects
Quantum chemical calculations are essential for quantifying the impact of deuterium substitution on the electronic and vibrational properties of molecules. These calculations can accurately predict the changes in chemical properties that arise from the mass difference between hydrogen and deuterium.
The substitution of hydrogen with deuterium can alter the acidity of a carboxylic acid, a phenomenon known as the deuterium isotope effect (DIE) on pKa. Quantum electronic structure methods are employed to study these effects. rsc.org Deuteration typically decreases the acidity of carboxylic acids and phenols. acs.orgnih.gov This change is quantified as ΔpKa, defined as pKa(D₂O) - pKa(H₂O), which is generally positive. rsc.org
Theoretical models, such as those using density functional theory (DFT) with functionals like B3LYP and continuum solvation models like PCM (Polarizable Continuum Model), have shown excellent agreement with experimental results for ΔpKa. rsc.orgrsc.org These calculations reveal that the change in acidity upon deuteration is primarily determined by the differences in Gibbs free energies of formation and, under certain conditions, can be accurately predicted from differences in zero-point energies. rsc.orgresearchgate.net For a range of organic acids under ambient conditions, the average calculated ΔpKa was found to be approximately 0.65, with a mean absolute error of 0.11 compared to experimental values. Studies have also explored the contributions of both the intrinsic isotope exchange effect on the acid itself and the medium isotope effects related to solute-solvent hydrogen bonding. researchgate.net While intrinsic effects provide a baseline, including solvent interactions is crucial for achieving a linear free-energy relationship that matches experimental observations. researchgate.net
The fundamental origin of the deuterium isotope effect lies in the changes to vibrational modes. Because deuterium is roughly twice as heavy as protium (B1232500) (hydrogen-1), the C-D bond has a lower vibrational frequency compared to the C-H bond. rsc.orgunam.mx This directly impacts the molecule's zero-point energy (ZPE), which is the lowest possible energy a quantum mechanical system may have.
Theoretical Predictions of Acidity Changes upon Deuteration
Molecular Modeling of Deuterated Compound Interactions
Molecular modeling, particularly through molecular dynamics (MD) simulations, offers a dynamic, atomistic view of how deuterated compounds interact with their environment, such as solvent molecules or biological macromolecules. uwo.ca These simulations can elucidate complex molecular interplay that underpins analytical techniques. uwo.ca
One significant application is in conjunction with hydrogen-deuterium exchange mass spectrometry (HDX-MS). MD simulations can complement HDX-MS experiments to uncover rare protein states or large-scale motions that might not be directly detectable by HDX alone. uwo.ca By combining computational protein-ligand docking, MD simulations, and experimental HDX-MS data, it is possible to model and validate the binding poses of small molecules with high resolution. nih.gov This integrative approach allows for a quantitative understanding of how a ligand, potentially a deuterated one, interacts with its protein target. nih.govresearchgate.net
Furthermore, in nuclear magnetic resonance (NMR) spectroscopy, the use of perdeuterated (fully deuterated) proteins is a powerful technique. When studying a protein-ligand complex, a perdeuterated protein is "invisible" in a standard proton NMR experiment. This allows the NMR signals of the protonated ligand to be observed clearly without interference from the much larger protein, enabling detailed structural analysis of the bound ligand. uni-bayreuth.de
Simulation of Chromatographic Behavior Influenced by Deuterium Labeling
In liquid chromatography-mass spectrometry (LC-MS), isotopically labeled compounds are often used as internal standards for quantification. The underlying assumption is that the labeled and unlabeled compounds are chemically identical and will therefore exhibit the same chromatographic behavior, such as co-eluting from the column with identical retention times. mdpi.comnih.gov
However, for deuterated compounds, this is not always strictly true. A phenomenon known as the chromatographic isotope effect (CIE) can occur, where the deuterated compound exhibits a slightly different retention time than its non-deuterated counterpart. nih.govacs.org This effect is particularly noted in reversed-phase liquid chromatography. While often small, the partial separation of labeled and unlabeled pairs can, in combination with matrix effects, impact the accuracy of quantitative assays. acs.org
Simulations and experimental designs can be used to assess the factors influencing this effect. Studies have shown that the CIE is most significant for deuterium labeling compared to labeling with heavier isotopes like ¹³C or ¹⁵N. acs.org For example, in one study, the retention time difference between d₀- and d₈-labeled acylcarnitines was noted as a direct consequence of the isotope effect. acs.org Computational screening of chromatographic parameters can help in developing analytical methods that minimize this effect, but the most effective strategy to avoid it is to use heavy-atom (¹³C, ¹⁵N) labeling instead of deuterium labeling. acs.org
Future Research Directions and Advanced Applications
Innovations in Deuteration Methodologies for Modafinil (B37608) Analogues
The synthesis of deuterated molecules like Modafinil-d10 Carboxylate is a critical area of research, with a continuous drive towards more efficient, selective, and scalable methods. Traditional approaches often involve multi-step syntheses, but recent innovations are providing more direct and cost-effective pathways.
One promising strategy involves the reductive deuteration of carbonyl compounds . A practical method has been developed for the reductive deuteration of ketones to α-deuterated alcohols with high deuterium (B1214612) incorporation using magnesium and deuterium oxide (D₂O). cas.cn This approach is significant as it can be applied to synthesize deuterated (benzhydrylsulfanyl)acetic acid, a direct precursor to deuterated modafinil and its analogues. cas.cn The mild reaction conditions and excellent functional group tolerance make this a valuable tool for producing these compounds. cas.cn
Another key innovation is the use of hydrogen-deuterium exchange (HDX) reactions . Research has demonstrated the successful preparation of deuterated armodafinil (B1684309), the R-enantiomer of modafinil, through a base-catalyzed HDX at carbon centers. nih.govnih.gov This method is advantageous due to its simplicity and cost-effectiveness, offering the potential to introduce a controlled number of deuterium atoms into the modafinil scaffold. nih.govnih.gov The introduced deuterons have been shown to be stable against back-exchange under neutral and acidic conditions, a crucial factor for their use as internal standards in analytical methods. nih.govnih.gov
Furthermore, broader strategies in organic synthesis are being adapted for the deuteration of drug-like molecules. These include C-H functionalization , which has emerged as a powerful tool for the site-selective incorporation of deuterium. snnu.edu.cn Metal-catalyzed reactions, particularly using iridium catalysts, have shown high efficiency for ortho-directed HIE on aromatic rings, a common structural motif in pharmaceuticals. acs.org Additionally, metal-free deuteration techniques are gaining traction, offering more environmentally benign alternatives. researchgate.net These advanced methodologies hold the potential to streamline the synthesis of a wide array of deuterated modafinil analogues, facilitating further research into their properties and applications.
Table 1: Innovative Deuteration Methodologies
| Methodology | Description | Relevance to Modafinil Analogues |
|---|---|---|
| Reductive Deuteration of Ketones | Utilizes magnesium and D₂O to convert ketones to α-deuterated alcohols. | Can be used to synthesize deuterated precursors of modafinil. cas.cn |
| Hydrogen-Deuterium Exchange (HDX) | Employs a base catalyst to exchange hydrogen atoms for deuterium at specific carbon centers. | A cost-effective method for preparing deuterated armodafinil. nih.govnih.gov |
| C-H Functionalization | Involves the direct replacement of a carbon-hydrogen bond with a carbon-deuterium bond, often using a metal catalyst. | Enables site-selective deuteration of aromatic rings present in modafinil. snnu.edu.cnacs.org |
Development of Ultra-Sensitive Analytical Techniques for Deuterated Metabolite Trace Analysis
This compound and other deuterated modafinil analogues are invaluable tools in the field of analytical chemistry, particularly for the trace analysis of modafinil and its metabolites in complex biological matrices. The development of ultra-sensitive analytical techniques is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites. mdpi.com The use of stable isotope-labeled internal standards, such as this compound or Modafinil-d5, is a cornerstone of this technique. researchgate.netijpsr.com These internal standards are chemically almost identical to the analyte but have a different mass, allowing for accurate and precise quantification by correcting for variations in sample preparation and instrument response. encyclopedia.pub
Recent advancements in LC-MS/MS methodology have focused on increasing sensitivity and reducing sample volume and analysis time. Researchers have developed and validated rapid, selective, and sensitive LC-MS/MS methods for the estimation of modafinil in human plasma with very low limits of quantification (LLOQ). researchgate.netnih.gov For instance, one method achieved an LLOQ of 10 ng/mL using only 50 μL of plasma, a significant advantage when sample volume is limited. nih.gov Another study reported a linear range of 2.0-600.0 ng/mL for modafinil in human plasma, demonstrating the wide applicability of the technique. ijpsr.com
These ultra-sensitive methods are critical for forensic toxicology, where the detection of minute quantities of a substance can be pivotal. mdpi.com The high selectivity of MS/MS allows for the differentiation of modafinil and its metabolites from other co-eluting substances, ensuring the reliability of the results. nih.gov The co-elution of the deuterated standard with the non-deuterated analyte is a key aspect, and studies have confirmed that deuterated and non-deuterated armodafinil isotopologues exhibit this behavior during chromatographic analysis. nih.govnih.gov The continued development of these analytical techniques, underpinned by the availability of high-purity deuterated standards like this compound, will undoubtedly lead to a more comprehensive understanding of the pharmacokinetics and metabolism of modafinil.
Table 2: Research Findings in Ultra-Sensitive Analysis
| Analytical Technique | Key Finding | Significance |
|---|---|---|
| LC-MS/MS with Deuterated Internal Standard | Enables highly accurate and precise quantification of modafinil and its metabolites. researchgate.netijpsr.com | Gold standard for pharmacokinetic and forensic analysis. |
| Miniaturized Sample Volume LC-MS/MS | Successful quantification of armodafinil from as little as 50 μL of plasma. nih.gov | Beneficial for studies with limited sample availability. |
| Rapid LC-MS/MS Methods | Development of methods with short run times (e.g., 3 minutes). nih.gov | Increases sample throughput in high-demand settings. |
Mechanistic Studies of Isotope Effects on Molecular Interactions and Biological Activity
The substitution of hydrogen with deuterium, while seemingly a minor chemical change, can have profound effects on the physicochemical properties and biological activity of a molecule. These isotope effects are a subject of intense research and have significant implications for drug development and the understanding of molecular interactions.
The most well-studied isotope effect is the kinetic isotope effect (KIE) . wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of the C-D bond. portico.org This means that more energy is required to break a C-D bond, which can lead to a slower rate of chemical reactions that involve the cleavage of this bond in the rate-determining step. portico.orgnih.gov In the context of pharmaceuticals, this is particularly relevant for drug metabolism, which often involves the enzymatic cleavage of C-H bonds by cytochrome P450 enzymes. nih.gov By strategically placing deuterium at metabolically vulnerable positions in a drug molecule, it is possible to slow down its metabolism, potentially leading to a longer half-life, reduced dosing frequency, and an improved pharmacokinetic profile. wikipedia.orgmedchemexpress.com
Beyond the KIE, deuterium substitution can also influence noncovalent interactions , such as hydrogen bonding and van der Waals forces, which are crucial for the binding of a drug to its biological target. nih.gov While these effects are generally considered to be smaller than the KIE, they can still be significant. nih.gov The slightly smaller size and lower polarizability of a C-D bond compared to a C-H bond can alter the shape and electronic distribution of a molecule, which may affect its binding affinity and selectivity for a receptor or enzyme. wikipedia.orgresearchgate.net For example, studies on the hydrophobic binding of deuterated compounds have shown that protiated compounds can bind more strongly to nonpolar stationary phases in reversed-phase chromatography than their deuterated counterparts, indicating a difference in their hydrophobic interactions. researchgate.net
The study of these isotope effects in deuterated modafinil analogues like this compound can provide valuable insights into their molecular interactions and biological activity. By comparing the behavior of the deuterated and non-deuterated compounds, researchers can elucidate the mechanisms of drug metabolism and receptor binding at a fundamental level. This knowledge can be leveraged to design new drugs with optimized properties.
Table 3: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| This compound | |
| 2-[(Diphenyl-methyl)sulfinyl-d10]acetic Acid | |
| Modafinil Acid-d10 | |
| Modafinil | |
| Armodafinil | |
| Modafinil-d5 |
Q & A
Basic: How can researchers optimize the synthesis of Modafinil-d10 Carboxylate to ensure deuterium stability and isotopic purity?
Methodological Answer:
Synthesis optimization requires meticulous control of reaction conditions (e.g., temperature, solvent, and catalysts) to prevent deuterium exchange with protic solvents or atmospheric moisture. Use deuterated reagents and anhydrous conditions to maintain isotopic integrity. Analytical validation via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ²H NMR) is critical to confirm isotopic purity (>99 atom % D). Reproducibility hinges on documenting reaction parameters (stoichiometry, time) and cross-referencing with established protocols for deuterated analogs .
Basic: What analytical methods are most effective for validating the structural integrity and purity of this compound?
Methodological Answer:
Combine chromatographic (HPLC, LC-MS) and spectroscopic techniques:
- LC-MS/MS : Quantify isotopic enrichment and detect impurities.
- ¹H/²H NMR : Confirm deuterium substitution patterns and rule out protio-contaminants.
- FT-IR : Verify carboxylate functional groups.
Standardize protocols using reference materials (e.g., non-deuterated Modafinil) for comparative analysis. Ensure instrument calibration aligns with ICH guidelines for precision .
Advanced: How should researchers address conflicting pharmacokinetic data for this compound across in vitro and in vivo studies?
Methodological Answer:
Analyze discrepancies using a systematic framework:
Variable Isolation : Control for metabolic enzymes (e.g., CYP3A4 activity) and tissue-specific uptake.
Dose-Response Curves : Compare deuterium effects on bioavailability across models.
Meta-Analysis : Aggregate data from peer-reviewed studies, prioritizing those with transparent methodologies (e.g., documented LC-MS parameters).
Contradictions may arise from deuterium kinetic isotope effects (DKIE) altering metabolic rates; use isotopologue-specific assays to resolve ambiguities .
Advanced: What experimental designs are suitable for investigating the causal relationship between this compound’s deuteration and its metabolic pathway modulation?
Methodological Answer:
Adopt a comparative isotopologue study :
- Independent Variable : Deuteration level (e.g., Modafinil vs. Modafinil-d10).
- Dependent Variables : Metabolic half-life, metabolite profiles (via UPLC-QTOF-MS).
- Control : Non-deuterated analogs under identical conditions.
Use PICO (Population: hepatic microsomes; Intervention: deuteration; Comparison: non-deuterated; Outcome: metabolic stability) to structure hypotheses. Validate findings with in silico docking simulations to assess deuterium’s impact on enzyme binding .
Basic: How can environmental detection methods for carboxylates (e.g., Oseltamivir Carboxylate) be adapted to trace this compound in aquatic systems?
Methodological Answer:
Modify existing SPE-LC-MS/MS protocols:
Sample Preparation : Use hydrophilic-lipophilic balance (HLB) cartridges for extraction.
Quantification : Employ deuterated internal standards (e.g., Modafinil-d10 itself) to correct matrix effects.
Validation : Test recovery rates in spiked environmental water (river, wastewater). Reference methods from studies detecting carboxylates in sewage, ensuring sensitivity to ng/L levels .
Basic: What steps ensure reproducibility in synthesizing and characterizing this compound across labs?
Methodological Answer:
- Documentation : Publish detailed synthetic protocols (solvents, reaction times, purification steps) in supporting information.
- Cross-Lab Validation : Share batches with independent labs for HRMS/NMR replication.
- Reference Standards : Use certified materials (e.g., CAS 1219804-30-4) to calibrate instruments. Reproducibility frameworks from clinical chemistry (e.g., ISO 17025) can be adapted for deuterated compounds .
Advanced: What regulatory considerations apply to handling this compound given its controlled substance status?
Methodological Answer:
- Permits : Secure DEA or equivalent approvals for procurement and storage.
- Waste Disposal : Follow EPA guidelines for deuterated pharmaceuticals to prevent environmental release.
- Ethics : Justify usage in animal/human trials via FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Consult institutional review boards (IRBs) early in experimental design .
Advanced: How can comparative studies between this compound and its non-deuterated form address gaps in neuropharmacology research?
Methodological Answer:
Design a double-blind crossover study :
- Cohorts : Administer both forms to the same subjects to minimize variability.
- Endpoints : Measure cognitive effects (e.g., vigilance tasks) and plasma concentrations.
- Statistical Analysis : Use mixed-effects models to isolate deuteration’s impact. Reference carboxylate recovery studies to optimize bioanalytical workflows .
Basic: What protocols assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation : Expose samples to acidic (pH 1.2), neutral (pH 6.8), and alkaline (pH 9.0) buffers at 40°C/75% RH.
- Analytical Monitoring : Track deuterium loss via LC-MS and degradants via NMR.
- Kinetic Modeling : Calculate degradation rates using Arrhenius equations. Stability profiles should inform storage guidelines (e.g., desiccated, -20°C) .
Advanced: What research gaps exist in carboxylate recovery methodologies that could impact studies on this compound’s environmental persistence?
Methodological Answer:
- Gap 1 : Most recovery methods (e.g., membrane filtration) are validated for non-deuterated carboxylates. Pilot-scale testing is needed for deuterated forms.
- Gap 2 : Limited data on long-term stability in aquatic matrices. Use longitudinal sampling during flu seasons (analogous to Oseltamivir studies) to model persistence.
- Solution : Collaborate with biorefining experts to adapt industrial carboxylate recovery techniques (e.g., electrodialysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
